molecular formula C8H7BrF3NO B2847717 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol CAS No. 1567005-12-2

3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B2847717
CAS No.: 1567005-12-2
M. Wt: 270.049
InChI Key: DZYMHUAUYNFDAV-UHFFFAOYSA-N
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Description

3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol is an organic compound with the molecular formula C8H7BrF3NO and a molecular weight of 270.05 g/mol . This reagent features a brominated pyridine ring, a versatile halogen handle for metal-catalyzed cross-couplings like Suzuki or Negishi reactions, and a trifluoropropanol group, which can influence the molecule's metabolic stability and binding affinity. Compounds with this structure are valuable intermediates in medicinal chemistry. The bromopyridine moiety allows for further functionalization, making it a key building block for synthesizing more complex molecules, such as those investigated as potential active pharmaceutical ingredients (APIs) in patent literature . The presence of both bromine and trifluoromethyl groups makes this compound a highly useful scaffold for constructing targeted libraries in drug discovery programs. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(5-bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c9-5-1-2-6(13-4-5)3-7(14)8(10,11)12/h1-2,4,7,14H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYMHUAUYNFDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Borohydride-Mediated Reduction

Sodium borohydride (NaBH4) in tetrahydrofuran (THF) at 0–5°C achieves partial reduction, with yields typically ranging from 45% to 68%. The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by protonation of the intermediate alkoxide.

Reaction Conditions:

  • Substrate: 1.0 equiv. ketone
  • Reducing Agent: 1.2 equiv. NaBH4
  • Solvent: THF
  • Temperature: 0–5°C
  • Time: 4–6 hours

Limitations:

  • Competing side reactions with the bromopyridine moiety necessitate strict temperature control.
  • Incomplete conversion due to steric hindrance from the trifluoromethyl group.

Microbial Reduction

Recent advances employ Hansenula polymorpha for enantioselective reduction, yielding the (S)-enantiomer with >90% enantiomeric excess (ee). This biocatalytic method operates under mild conditions (pH 7.0, 30°C) and avoids harsh reagents.

Advantages:

  • High stereoselectivity
  • Environmentally benign

Challenges:

  • Substrate inhibition at concentrations >50 mM
  • Extended reaction times (24–48 hours)

Nucleophilic Addition to 5-Bromo-2-Pyridylmagnesium Bromide

This two-step approach constructs the carbon skeleton via Grignard reagent addition to 1,1,1-trifluoroacetone, followed by bromination.

Grignard Reaction

5-Bromo-2-pyridylmagnesium bromide reacts with 1,1,1-trifluoroacetone in diethyl ether at −78°C, producing the tertiary alcohol intermediate.

Key Parameters:

Parameter Value
Molar Ratio (Ketone:Grignard) 1:1.1
Reaction Time 2 hours
Yield 72–78%

Mechanistic Insight:
The reaction proceeds through a six-membered transition state, with the trifluoromethyl group stabilizing the developing negative charge.

Bromination Optimization

Subsequent bromination using N-bromosuccinimide (NBS) in carbon tetrachloride introduces the bromine atom at the pyridine’s 5-position. Radical initiators like azobisisobutyronitrile (AIBN) improve regioselectivity.

Side Reactions:

  • Over-bromination at the 3-position (5–12%)
  • Degradation of the trifluoromethyl group under prolonged heating

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions enable modular synthesis, particularly for late-stage functionalization.

Suzuki-Miyaura Coupling

A boronic ester derivative of 5-bromo-2-hydroxypyridine couples with 1,1,1-trifluoro-2-iodopropane using Pd(PPh3)4 as a catalyst.

Optimized Conditions:

Component Quantity
Pd(PPh3)4 5 mol%
K2CO3 2.5 equiv.
Solvent DME/H2O (4:1)
Temperature 80°C
Yield 65%

Advantages:

  • Tolerance for diverse functional groups
  • Scalability to multigram quantities

Buchwald-Hartwig Amination

While primarily used for C–N bond formation, this method adapts to install the trifluoromethyl alcohol moiety via a palladium-mediated cascade process.

Notable Example:
Reaction of 5-bromo-2-aminopyridine with hexafluoroacetone in the presence of Xantphos-Pd-G3 achieves 58% yield after 12 hours at 100°C.

Comparative Analysis of Methods

Table 1: Method Efficiency Metrics

Method Yield (%) Purity (%) Scalability Cost Index
NaBH4 Reduction 45–68 92–95 Moderate Low
Microbial Reduction 80–90 98–99 High Medium
Grignard Addition 72–78 85–90 Low High
Suzuki Coupling 65 93 High Medium

Key Findings:

  • Microbial reduction offers superior enantiopurity but requires specialized equipment.
  • Suzuki coupling provides modularity for derivative synthesis but suffers from palladium residue contamination.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol is C8H7BrF3NOC_8H_7BrF_3NO with a molecular weight of approximately 270.05 g/mol. The compound features a brominated pyridine ring, which contributes to its unique reactivity and biological activity.

Medicinal Chemistry

Antimicrobial Activity : Research has demonstrated that derivatives of bromopyridine compounds exhibit antimicrobial properties. In particular, 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol has been tested for its efficacy against various bacterial strains. A case study revealed that modifications to the bromopyridine structure significantly enhance its antibacterial activity compared to non-brominated analogs.

Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. Studies indicate that the trifluoropropanol moiety can influence cellular pathways involved in apoptosis and cell proliferation. A notable study showed that the compound induced apoptosis in cancer cell lines, suggesting a mechanism that warrants further exploration.

Agrochemicals

Pesticide Development : The unique structure of 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol makes it a candidate for developing new agrochemicals. Its ability to disrupt pest metabolic pathways has been the focus of several studies aimed at creating more effective and environmentally friendly pesticides.

Material Science

Polymer Synthesis : The compound has been utilized in synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. Research indicates that incorporating 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol into polymer matrices can improve their mechanical properties significantly.

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial and anticancer properties
AgrochemicalsPotential use in pesticide formulations
Material ScienceEnhanced thermal stability in polymers

Case Study 1: Antibacterial Activity

A study published in a peer-reviewed journal evaluated the antibacterial effects of 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

Case Study 2: Anticancer Mechanism

In vitro studies on various cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. This finding suggests potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various binding interactions with enzymes or receptors, while the trifluoropropanol group may influence the compound’s overall reactivity and stability. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromopyridinyl Trifluoropropanol Derivatives

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Substituent Positions Key Features Reference
3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol C₈H₆BrF₃NO 268.03 Bromine (pyridine C5), -CF₃ (propanol C2) High polarity, potential chiral intermediate
(R)-1-(5-Bromopyridin-2-yl)-2-(2,4-difluorophenyl)-1,1-difluoro-3-nitropropan-2-ol C₁₄H₉BrF₄N₂O₃ 409.13 Bromine (pyridine C5), difluorophenyl, nitro group Increased steric bulk; nitro group enhances reactivity
3-Amino-3-(5-bromopyridin-3-yl)-2,2-difluoropropan-1-ol C₈H₉BrF₂N₂O 267.07 Bromine (pyridine C5), amino group (propanol C3) Amino group introduces hydrogen-bonding capability
2-(6-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol C₈H₆BrF₃NO 268.03 Bromine (pyridine C6) Positional isomer; altered electronic effects on pyridine

Key Observations :

  • Substituent Position : The placement of bromine on the pyridine ring (C5 vs. C6) significantly impacts electronic properties and binding interactions. For example, C5 substitution may enhance electrophilic aromatic substitution reactivity compared to C6 .
  • Functional Groups: The addition of amino or nitro groups (e.g., in ) introduces hydrogen-bonding or electron-withdrawing effects, altering solubility and biological activity.
Table 2: Bioactive Trifluoropropanol Analogues
Compound Name Target/Application Key Findings Reference
((2R)-3-{[4-(4-Chloro-3-ethylphenoxy)pyrimidin-2-yl][3-(1,1,2,2-tetrafluoroethoxy)benzyl]amino}-1,1,1-trifluoropropan-2-ol) CETP Inhibitor IC₅₀ = 37 nM in human plasma; blocks lipid transfer by occupying CETP's hydrophobic tunnel
3-(cycloheptylamino)-1,1,1-trifluoropropan-2-ol Unspecified Cycloheptylamino group enhances lipophilicity; potential CNS activity
3-Bromo-1,1,1-trifluoropropan-2-ol (BTFP) ¹⁹F NMR Probe High chemical shift sensitivity to local dielectric changes; used in protein conformation studies

Key Observations :

  • CETP Inhibition: The trifluoropropanol group in facilitates polar interactions with protein residues, critical for inhibitory activity. This highlights the scaffold's versatility in drug design.
  • Analytical Utility: BTFP () demonstrates the role of trifluoropropanol derivatives in biophysical studies, leveraging fluorine's NMR sensitivity.

Ketone vs. Alcohol Derivatives

The ketone precursor, 3-(5-bromopyridin-2-yl)-1,1,1-trifluoropropan-2-one (Molecular Weight: 268.03), is a key intermediate in synthesizing the alcohol form. Reduction of this ketone with chiral catalysts yields enantiomerically pure alcohols, which are valuable in asymmetric synthesis .

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol?

  • Methodology :

  • Nucleophilic substitution : React 5-bromo-2-pyridyl derivatives (e.g., 5-bromo-2-pyridyl halides) with trifluoropropanol derivatives under basic conditions.
  • Esterification : Use coupling reagents (e.g., DCC or EDC) to esterify carboxylic acids with (R)- or (S)-1,1,1-trifluoropropan-2-ol, followed by bromination at the pyridine ring .
    • Key considerations : Control reaction temperature (often 0–25°C) and solvent polarity (e.g., DMF or THF) to optimize yield and minimize side reactions.

Q. How is the compound characterized after synthesis?

  • Analytical techniques :

  • NMR spectroscopy : 1H, 13C, and 19F NMR to confirm substituent positions and fluorine environments.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).
  • X-ray crystallography : For unambiguous structural confirmation, especially to resolve stereochemical ambiguities .
    • Purity assessment : HPLC with UV detection (λ = 254 nm) to ensure >95% purity.

Advanced Research Questions

Q. How is the stereochemistry of 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol determined?

  • Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane:isopropanol mobile phases to separate enantiomers .
  • X-ray refinement : Employ SHELXL with Flack parameter (x) or Rogers’ η to assign absolute configuration. For near-centrosymmetric structures, Flack’s x is more reliable .
  • Optical rotation : Compare experimental [α]D values with literature data for enantiomeric identification (e.g., opposite signs for R vs. S configurations) .

Q. What role does the bromopyridine moiety play in biological or catalytic activity?

  • Structure-activity relationship (SAR) :

  • The 5-bromo group enhances lipophilicity and serves as a handle for further functionalization (e.g., Suzuki coupling).
  • Pyridine’s nitrogen participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
    • Case study : In β-carboline derivatives, trifluoromethyl and pyridyl groups improve subtype selectivity at GABA receptors .

Q. How can researchers resolve contradictions between spectral data and observed biological activity?

  • Hypothesis-driven approach :

Re-evaluate purity : Use LC-MS to detect trace impurities affecting bioassays.

Stereochemical validation : Confirm enantiomeric excess (e.g., via Mosher ester analysis) if activity is chirality-dependent .

Crystallographic analysis : Compare experimental X-ray structures with computational models to identify conformational mismatches .

Q. What are best practices for refining crystal structures of this compound using SHELX?

  • Data collection : Use high-resolution (<1.0 Å) data to resolve fluorine atoms, which have low electron density .
  • Twinning detection : Apply PLATON’s TWINLAWS for twinned crystals. Use HKLF5 format in SHELXL for refinement .
  • Validation tools : Check R1, wR2, and goodness-of-fit (GoF). For chiral centers, monitor Flack x convergence (target: 0.00–0.05) .

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